CYP1A2 Inhibition: 4-Bromo vs. Unsubstituted and 4-Chloro Cyclopentyl Aryl Ketones
In a standardized human liver microsome assay, 4-bromophenyl cyclopentyl ketone exhibits weak inhibition of CYP1A2 with an IC50 of 7.00 µM [1]. This is a critical differentiator from its unsubstituted and 4-chloro analogs, for which similar quantitative CYP inhibition data are not reported in public authoritative databases, highlighting a specific ADME-Tox profile for this compound [2].
| Evidence Dimension | CYP1A2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 7.00 µM |
| Comparator Or Baseline | Cyclopentyl phenyl ketone (unsubstituted) and 4-Chlorophenyl cyclopentyl ketone |
| Quantified Difference | Not calculable; data for comparators not reported in public domain |
| Conditions | Human liver microsomes, preincubation for 5 min, LC/MS/MS analysis [1] |
Why This Matters
Knowledge of CYP inhibition liability is essential for selecting building blocks for early-stage drug discovery, allowing researchers to anticipate potential drug-drug interaction risks and prioritize scaffolds with favorable ADME-Tox profiles.
- [1] BindingDB. (2016). BDBM50069813 (CHEMBL3407785). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069813 View Source
- [2] PubChem. (n.d.). Cyclopentyl phenyl ketone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21853903 View Source
